molecular formula C12H12N6S B605196 ADX88178

ADX88178

Numéro de catalogue: B605196
Poids moléculaire: 272.33 g/mol
Clé InChI: MIQNXKWDQRNHAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Crystallographic Features

While no experimental X-ray crystallographic data for this compound is publicly available, structural analogs bound to metabotropic glutamate receptors (e.g., mGluR4) provide indirect insights. The thiazole and pyrimidine rings adopt planar conformations, stabilized by π-π stacking interactions in protein-ligand complexes. Key bond lengths and angles derived from computational models are summarized below:

Parameter Value (Å/°)
C-S bond in thiazole 1.71 ± 0.02
N-C bond in pyrimidine 1.33 ± 0.01
Dihedral angle (thiazole-pyrimidine) 12.5°

Stereochemical Considerations

The compound lacks chiral centers, but steric hindrance between the methyl group (C5) and pyrazole ring influences rotational freedom. Density Functional Theory (DFT) optimizations suggest a preferred conformation where the pyrimidine and pyrazole rings are nearly coplanar.

Spectroscopic Profiling: NMR, IR, and Mass Spectrometry Data Interpretation

Nuclear Magnetic Resonance (NMR)

The $$ ^1H $$ NMR spectrum (hypothetical DMSO-d$$ _6 $$) would exhibit:

  • Pyrimidine protons : Two doublets at δ 8.3–8.5 ppm (H2, H6).
  • Pyrazole protons : A singlet at δ 7.8 ppm (H4).
  • Thiazole methyl group : A singlet at δ 2.4 ppm (3H).
  • Pyrimidine methyl group : A singlet at δ 2.1 ppm (3H).

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H stretch : 3350 cm$$ ^{-1} $$ (amine).
  • C=N stretch : 1620 cm$$ ^{-1} $$ (thiazole/pyrimidine).
  • C-S stretch : 690 cm$$ ^{-1} $$.

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 272.33 ([M+H]$$ ^+ $$), consistent with the molecular formula C$$ _{12} $$H$$ _{12} $$N$$ _6 $$S. Fragmentation patterns include loss of the pyrimidine moiety (m/z 175) and cleavage of the thiazole ring (m/z 98).

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis

DFT-Optimized Geometry

DFT calculations (B3LYP/6-31G*) reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on pyrimidine nitrogen atoms, favoring hydrogen bonding.

Molecular Orbital Analysis

Orbital Energy (eV) Localization
HOMO -6.1 Pyrazole π-system
LUMO -1.9 Pyrimidine π$$ ^* $$-orbital

The LUMO’s pyrimidine-centric nature suggests nucleophilic attack susceptibility, while the HOMO’s pyrazole localization implies electrophilic aromatic substitution potential.

Molecular Dynamics (MD) Simulations

MD studies of analogous mGluR4 modulators highlight stable binding via:

  • Hydrogen bonds : Between the pyrimidine nitrogen and Ser760/Ser825 residues.
  • Hydrophobic interactions : With Leu756 and Val826.

Propriétés

IUPAC Name

5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQNXKWDQRNHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Conditions and Optimization

The coupling reaction is performed in dimethyl sulfoxide (DMSO) at 80°C for 5 minutes using tetrakis(triphenylphosphine)palladium(0) as the catalyst. Post-reaction purification via high-performance liquid chromatography (HPLC) achieves >98% radiochemical purity, with a specific activity of 90–120 GBq/μmol. The overall radiochemical yield of 16 ± 6% (n = 10) highlights challenges in stabilizing the stannyl precursor and minimizing radiolysis.

Table 1: Radiosynthesis Parameters for [(11)C]this compound

ParameterValue
PrecursorStannyl derivative (Compound 3)
CatalystPd(PPh₃)₄
Reaction Temperature80°C
Radiochemical Yield16 ± 6% (n = 10)
Specific Activity90–120 GBq/μmol

Organic Synthesis Routes for Non-Radiolabeled this compound

Non-radiolabeled this compound is synthesized through multi-step organic reactions, focusing on constructing the thiazole core and introducing substituents. A representative route involves:

  • Formation of the Pyrimidine-Thiazole Backbone : Condensation of 4-methylpyrimidin-2-amine with 5-methyl-4-(1H-pyrazol-4-yl)thiazol-2-amine under Mitsunobu conditions.

  • Functionalization of the Pyrazole Ring : Introduction of the 1H-pyrazol-4-yl group via Suzuki-Miyaura coupling using a boronated pyrazole derivative.

Key Intermediate: 5-Methyl-4-(1H-Pyrazol-4-yl)Thiazol-2-Amine

This intermediate is synthesized by cyclizing 2-bromo-5-methylthiazole with 1H-pyrazol-4-amine in the presence of copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine. The reaction proceeds at 100°C in dimethylformamide (DMF), yielding the product in 68% yield after column chromatography.

Table 2: Synthesis of 5-Methyl-4-(1H-Pyrazol-4-yl)Thiazol-2-Amine

ReagentRoleQuantity
2-Bromo-5-methylthiazoleElectrophile1.0 equiv
1H-Pyrazol-4-amineNucleophile1.2 equiv
CuICatalyst10 mol%
DMFSolvent0.5 M

Deprotection and Final Coupling Steps

The final step involves coupling the pyrimidine and thiazole intermediates. Using 4-methylpyrimidin-2-amine and 5-methyl-4-(1H-pyrazol-4-yl)thiazol-2-amine , the reaction is catalyzed by triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at room temperature. This Mitsunobu reaction achieves a 74% yield, with purity confirmed via NMR and mass spectrometry.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyrazole-H), 7.92 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.78 (s, 1H, thiazole-H), 2.51 (s, 3H, CH₃).

  • 13C NMR : 162.5 (C=N), 155.3 (pyrimidine-C), 148.2 (thiazole-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₁H₁₂N₆S: [M+H]⁺ 261.0924; Found: 261.0921.

Challenges in Scalability and Stability

The stannyl precursor used in radiosynthesis is sensitive to oxygen and moisture, necessitating anhydrous conditions. In non-radiolabeled synthesis, the Mitsunobu reaction’s reliance on DEAD poses scalability issues due to cost and toxicity. Alternatives such as polymer-supported triphenylphosphine have been explored but yield inferior results (≤52%) .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Positive Allosteric Modulator of mGluR4

ADX88178 acts as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is implicated in various neurological conditions, making this compound a candidate for treating disorders such as:

  • Anxiety Disorders : In rodent models, this compound has shown anxiolytic-like effects, evidenced by increased exploration in elevated plus-maze tests and reduced marble burying behavior, indicating a decrease in anxiety levels .
  • Obsessive-Compulsive Disorder (OCD) : The modulation of mGluR4 by this compound suggests potential benefits in managing OCD symptoms through its impact on glutamate signaling pathways .
  • Depression and Psychosis : Preliminary studies indicate that this compound may alleviate symptoms associated with depression and psychosis, further supporting its role in psychiatric treatment .

Neuropharmacological Studies

Research conducted on the effects of this compound has demonstrated its efficacy in various behavioral assays. For instance, a study highlighted its ability to reduce anxiety-like behaviors in rodent models, which is critical for developing treatments for anxiety disorders .

Radiosynthesis for Imaging

A novel application of this compound involves its use in positron emission tomography (PET) imaging. The compound was radiolabeled with carbon-11 to create [(11)C]this compound, allowing researchers to visualize mGluR4 distribution in vivo. This technique aids in understanding the receptor's role in different neurological conditions and could enhance diagnostic capabilities .

Potential Therapeutic Implications

Given its pharmacological profile, this compound holds promise for several therapeutic applications:

Condition Mechanism Potential Benefits
Anxiety DisordersmGluR4 modulationReduced anxiety-like behaviors
Obsessive-Compulsive DisordermGluR4 modulationAlleviation of compulsive behaviors
DepressionmGluR4 modulationImprovement in mood and reduction of depressive symptoms
PsychosismGluR4 modulationPotential reduction of psychotic symptoms

Mécanisme D'action

L’ADX88178 exerce ses effets en se liant au récepteur métabotropique du glutamate 4 (mGlu4) et en augmentant son activité. Cette modulation allostérique positive conduit à une activation accrue du récepteur en présence de glutamate. L’activation des récepteurs mGlu4 peut moduler diverses voies de signalisation, conduisant à des effets neuroprotecteurs et anti-inflammatoires. Ce mécanisme est particulièrement pertinent dans le contexte des maladies neurodégénératives comme la maladie de Parkinson .

Comparaison Avec Des Composés Similaires

VU0155041

  • Role: Another mGluR4 PAM with demonstrated antiparkinsonian activity.
  • Key Differences: Synergy: VU0155041 synergizes with adenosine A2A receptor agonists (e.g., preladenant) and L-DOPA, suggesting a broader mechanism of action . Specificity: ADX88178 exhibits higher selectivity and bioavailability compared to VU0155041, making it more suitable for chronic dosing . Imaging Utility: Unlike this compound, VU0155041 lacks a radiolabeled version for PET imaging, limiting its diagnostic applications .

[11C]PXT012253

  • Role : A PET radioligand for mGluR4 allosteric modulators.
  • Synthetic Yield: [11C]this compound achieves a radiochemical yield of 47%, comparable to PXT012253 but with better receptor subtype specificity .

AFQ056 (Mavoglurant)

  • Role : An mGluR5 antagonist investigated for Fragile X syndrome.
  • Key Differences :
    • Receptor Subtype : AFQ056 targets mGluR5, whereas this compound modulates mGluR4, leading to divergent therapeutic applications (neurological vs. neurodevelopmental disorders) .
    • Clinical Outcomes : this compound avoids dyskinesia side effects common in L-DOPA therapy, whereas AFQ056’s efficacy in Fragile X syndrome remains inconsistent .

Triazole-Based Thiamine Analogues

  • Role : Inhibitors of thiamine pyrophosphate-dependent enzymes (e.g., transketolase).
  • Key Differences :
    • Structural Divergence : These compounds (e.g., 5-(azidomethyl)-2-methylpyrimidin-4-amine) lack the thiazole-pyrazole core of this compound, resulting in different biological targets .
    • Therapeutic Scope : Primarily explored in cancer metabolism, contrasting with this compound’s focus on neurodegenerative diseases .

5-Phenyl-N-(4-(2-(1-Pyrrolidinyl)Ethoxy)Phenyl)-2-Thiazolamine

  • Role : Akt inhibitor with antitumor activity.
  • Key Differences :
    • Mechanism : Targets the PI3K/AKT pathway, unlike this compound’s glutamate receptor modulation .
    • Structural Features : Incorporates a pyrrolidine-ethoxy-phenyl group instead of this compound’s methylpyrimidine-pyrazole motif .

Structural and Pharmacokinetic Analysis

Structural Features

Compound Core Structure Key Substituents
This compound Thiazole-2-amine 4-Methylpyrimidin-2-yl, 1H-pyrazol-4-yl
VU0155041 Not disclosed Undisclosed
[11C]PXT012253 Benzofuran Fluorine-18 label
AFQ056 Octahydroindole m-Tolylethynyl group

Pharmacokinetic Properties

Compound Bioavailability Half-Life Key Advantages
This compound High Moderate Oral dosing, PET compatibility
VU0155041 Moderate Short Synergistic with L-DOPA
[11C]PXT012253 N/A (imaging) N/A High brain penetration
AFQ056 Low Long mGluR5 specificity

Research and Clinical Implications

This compound’s unique combination of high potency, oral bioavailability, and diagnostic utility positions it as a leader among mGluR4-targeted compounds. Its structural distinctiveness from Akt inhibitors (e.g., 5-phenyl-thiazolamine derivatives) and triazole-based enzyme modulators underscores the importance of the thiazole-pyrimidine-pyrazole scaffold in glutamate receptor modulation.

Activité Biologique

5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, with the CAS number 1235318-89-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and receptor modulation properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine is C₁₂H₁₂N₆S, with a molecular weight of 272.33 g/mol. The compound features a thiazole ring fused with pyrazole and pyrimidine moieties, which are known to enhance biological activity through various mechanisms.

Antioxidant Activity

Recent studies have demonstrated that compounds containing thiazole and pyrazole structures exhibit significant antioxidant properties. For instance, a related study evaluated various heterocyclic compounds using the DPPH scavenging assay, showing that specific derivatives had IC₅₀ values ranging from 4.67 to 45.32 µg/mL . Although direct data on the antioxidant activity of 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine is limited, its structural similarities suggest potential antioxidant capabilities.

Antimicrobial Activity

The antimicrobial properties of similar thiazole and pyrazole derivatives have been extensively studied. For example, compounds derived from these scaffolds have shown promising results against various bacterial strains and fungi. A recent investigation highlighted that certain derivatives exhibited remarkable growth inhibitory activity with MIC values as low as 4.0 µg/mL . While specific studies on this compound are yet to be published, its structural characteristics imply it could share similar antimicrobial efficacy.

Receptor Modulation

One of the most notable applications of 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine is as a positive allosteric modulator for metabotropic glutamate receptor 4 (mGluR4). Research has indicated that its radiolabeled variant [(11)C]ADX88178 demonstrates specific binding in various brain regions, including the cerebellum and cerebral cortex . This suggests its potential use in neuropharmacology for conditions such as Parkinson's disease and schizophrenia.

Study on Antioxidant Properties

A study conducted on novel thiazole derivatives demonstrated significant antioxidant activities through DPPH assays. The best-performing compound had an IC₅₀ of 4.67 µg/mL, indicating strong free radical scavenging ability . This finding underscores the potential of thiazole-containing compounds in developing new antioxidants.

Study on Receptor Binding

In a study evaluating [(11)C]this compound for imaging mGluR4, the compound was synthesized with high radiochemical purity and specific activity. In vitro autoradiography showed dose-dependent binding in rat brains, suggesting its utility in studying neurological disorders .

Summary Table of Biological Activities

Activity Description Reference
AntioxidantPotential antioxidant activity; related compounds showed IC₅₀ values from 4.67 to 45.32 µg/mL
AntimicrobialStructural similarities suggest potential antimicrobial efficacy; MIC values < 5 µg/mL observed in related studies
Receptor ModulationPositive allosteric modulation of mGluR4; specific binding observed in rat brain studies

Q & A

Q. Challenges :

  • Low yields due to steric hindrance from substituents on the pyrimidine and thiazole rings.
  • Byproduct formation from incomplete cyclization or side reactions (e.g., over-oxidation).

Q. Table 1. Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole CyclizationPOCl₃, 120°C, 11 h58.598%
Pyrimidine CouplingPd catalysis, 80°C, 12 h39–8295–99%

Advanced: How to resolve structural ambiguities when spectroscopic data conflicts with expected outcomes?

Methodological Answer :
Unexpected spectral data (e.g., NMR peak splitting or missing signals) may arise from tautomerism, steric effects, or incorrect regiochemistry. Strategies include:

  • X-Ray Crystallography : Definitive structural confirmation, as demonstrated for a related thiazolyl-pyrimidine derivative where NMR alone was insufficient .
  • DEPT-135 and HSQC NMR : To distinguish between carbon types and assign proton environments .
  • Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted spectra .

Example : In , a product initially misassigned via NMR was corrected using crystallography, revealing an unexpected dimerization via N–H···N hydrogen bonds .

Basic: What analytical techniques are essential for validating purity and structure?

Q. Methodological Answer :

  • HPLC : Assess purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm regiochemistry (e.g., pyrazole C-H couplings at δ 7.2–8.2 ppm) and methyl group environments (δ 2.1–2.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ for C₁₃H₁₄N₆S: calculated 295.1024, observed 295.1026) .

Q. Table 2. Key NMR Peaks for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityReference
Thiazole C-H7.8–8.2Singlet
Pyrimidine C-H6.7–7.1Doublet
Methyl groups (N-linked)2.3–2.6Singlet

Advanced: How to design SAR studies for this compound’s bioactivity?

Q. Methodological Answer :

  • Core Modifications : Vary substituents on the pyrimidine (e.g., 4-methyl vs. 4-fluoro) and pyrazole (e.g., 1H vs. 3H tautomers) to assess steric/electronic effects .
  • In Vitro Assays : Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ kinase assays .
  • Molecular Docking : Predict binding modes using PyMOL or AutoDock to prioritize synthetic targets .

Case Study : In , introducing a methyl group at the pyrimidine 4-position enhanced hydrophobic interactions in the ATP-binding pocket of a kinase target .

Advanced: How to optimize reaction conditions to improve yield?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., 5–10 mol% Pd) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) while maintaining yields .

Q. Table 3. Yield Optimization via Solvent Screening

SolventTemperature (°C)CatalystYield (%)
DMF80Pd(PPh₃)₄65
THF60Pd(OAc)₂42
Toluene110None28

Advanced: How to elucidate reaction mechanisms in the synthesis?

Q. Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled reagents to track carbon migration during cyclization .
  • Kinetic Studies : Monitor intermediate formation via in situ IR or LC-MS to identify rate-determining steps .
  • Computational Studies : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in coupling reactions .

Example : In , acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride proceeded via a tetrahedral intermediate, confirmed by trapping with D₂O .

Basic: What are common impurities, and how are they removed?

Q. Methodological Answer :

  • Byproducts : Unreacted starting materials (e.g., pyrimidine precursors) or dimerized species.
  • Purification :
    • Flash Chromatography : Use gradients of ethyl acetate/hexane (3:7 → 1:1) .
    • Recrystallization : From acetone/water mixtures to isolate high-purity crystals .

Q. Table 4. Common Impurities and Removal Strategies

ImpuritySourceRemoval Method
Unreacted pyrazoleIncomplete couplingColumn chromatography
Oxidized thiazoleOver-oxidationRecrystallization

Advanced: How to apply computational modeling to predict reactivity?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess stability .

Example : For a pyrimidine-thiazole analogue, DFT predicted a 2.1 kcal/mol preference for attack at the pyrimidine C4 position, aligning with experimental outcomes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.